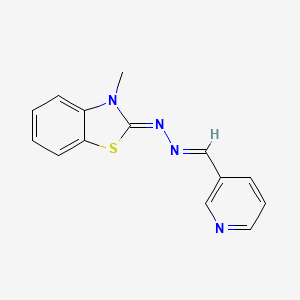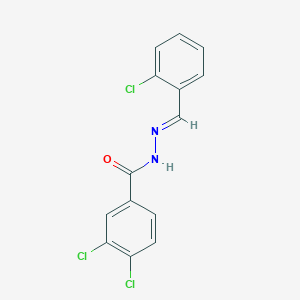![molecular formula C15H12N4O2S B5537596 4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5537596.png)
4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide" belongs to a class of chemicals that are extensively studied for their potential applications in various fields, such as agriculture and medicine. These compounds are of particular interest due to their unique structural features, which contribute to their diverse biological activities. The presence of pyridazinone, thiazol, and benzamide moieties within their structure suggests a potential for significant biological activity, warranting detailed exploration of their synthesis, molecular structure, chemical reactions, properties, and potential applications, excluding their use as drugs and related dosage or side effects.
Synthesis Analysis
The synthesis of related compounds involves various strategies, including bioisosterism to enhance biological activity. For instance, novel fungicidally active compounds incorporating pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles were synthesized and demonstrated significant activity against wheat leaf rust, indicating the synthetic versatility of related structures (Zou et al., 2002).
Molecular Structure Analysis
Molecular structure analysis, including 3D-QSAR, plays a crucial role in understanding the activity of these compounds. The comparative molecular field analysis (CoMFA) method provides insights into the relationship between structural variations and biological activity, guiding the design of highly active compounds prior to their synthesis (Zou et al., 2002).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are influenced by their substituents. For instance, the synthesis of related pyridazinone derivatives involves reactions with various reagents, leading to the formation of compounds with significant biological activities, including antimicrobial and fungicidal properties. The reactivity and functional group transformations highlight the chemical versatility and potential utility of these molecules in different biological contexts.
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are crucial for the practical applications of these compounds. Although specific data on "4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide" is not provided, related studies on similar compounds suggest that these properties are significantly influenced by the nature of the substituents and the molecular framework, affecting their behavior in biological systems and their overall efficacy.
Chemical Properties Analysis
The chemical properties, particularly reactivity towards various types of chemical reagents and conditions, are essential for understanding the scope of applications of these compounds. The presence of reactive functional groups, such as the pyridazinyl and thiazolyl moieties, provides diverse opportunities for chemical modifications and derivatization, enabling the exploration of a wide range of biological activities and applications in different domains.
For further detailed exploration and specific insights into "4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide" and related compounds, the referenced scientific literature provides a comprehensive foundation (Zou et al., 2002).
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds related to "4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide" have been synthesized and screened for antimicrobial activity. Studies have shown that thiazole derivatives, similar in structure, exhibit significant antibacterial and antifungal activities. These compounds have been tested against various strains of bacteria and fungi, indicating their potential as therapeutic agents for microbial diseases (Desai, Rajpara, & Joshi, 2013).
Fungicidal Activity and Structural Insights
Research into pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles has demonstrated fungicidal activity against wheat leaf rust. The studies have also employed 3D-QSAR analysis to understand the structure-activity relationships, providing insights into designing compounds with enhanced activity (Zou, Lai, Jin, & Zhang, 2002).
Anticancer Activity
Another area of application involves the evaluation of related compounds for anticancer activity. Specifically, thiazole and thiadiazole derivatives have been studied for their efficacy against cancer cell lines, including colon and liver carcinoma cells. These studies highlight the potential of such compounds in developing anticancer therapies (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).
Antioxidant Properties
Compounds with the pyridazinone framework have been explored for their antioxidant properties as well. Research has focused on synthesizing novel derivatives and assessing their ability to scavenge free radicals, which is crucial for developing therapeutic agents against oxidative stress-related diseases (Akbas, Ergan, Şahin, Ekin, Çakır, & Karakuş, 2018).
Mécanisme D'action
While the mechanism of action for this specific compound isn’t available, pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other biological activities .
Orientations Futures
Propriétés
IUPAC Name |
4-(6-methylpyridazin-3-yl)oxy-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-10-2-7-13(19-18-10)21-12-5-3-11(4-6-12)14(20)17-15-16-8-9-22-15/h2-9H,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGLTYNGOWKXBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-isopropyl-N,1-dimethyl-N-[(1R)-1-(1-naphthyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537529.png)

![4'-[(3,5-dimethyl-4-isoxazolyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5537538.png)
![2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B5537545.png)
![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B5537553.png)

![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinol](/img/structure/B5537577.png)


![2-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537618.png)

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5537637.png)